![molecular formula C19H23NO4 B276620 2-{[4-(1,3-Benzodioxol-5-ylmethoxy)benzyl]amino}butan-1-ol](/img/structure/B276620.png)
2-{[4-(1,3-Benzodioxol-5-ylmethoxy)benzyl]amino}butan-1-ol
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Overview
Description
2-{[4-(1,3-Benzodioxol-5-ylmethoxy)benzyl]amino}butan-1-ol, commonly known as BB-22, is a synthetic cannabinoid that has gained significant attention in recent years. This compound belongs to the class of indole-derived synthetic cannabinoids and has been used in various scientific research studies.
Mechanism of Action
BB-22 acts as a potent agonist of CB1 and CB2 receptors, which are located throughout the body, including the brain and immune system. When BB-22 binds to these receptors, it activates a signaling pathway that leads to the release of neurotransmitters and other signaling molecules. This activation can lead to a range of effects, including pain relief, appetite stimulation, and relaxation.
Biochemical and Physiological Effects:
BB-22 has been shown to have a range of biochemical and physiological effects, including analgesic, anti-inflammatory, and anti-tumor properties. It has also been shown to affect appetite, body temperature, and blood pressure. However, further research is needed to fully understand the effects of BB-22 on the body and its potential therapeutic benefits.
Advantages and Limitations for Lab Experiments
One of the main advantages of using BB-22 in lab experiments is its high affinity for CB1 and CB2 receptors, making it a valuable tool for studying the cannabinoid receptor system. However, the limitations of using BB-22 include its potential toxicity and the lack of information on its long-term effects on the body.
Future Directions
There are many potential future directions for BB-22 research, including investigating its potential therapeutic benefits for various medical conditions, such as chronic pain and cancer. Further research is also needed to fully understand the effects of BB-22 on the body and its potential toxicity. Additionally, BB-22 could be used as a starting point for the development of new synthetic cannabinoids with improved therapeutic properties and reduced toxicity.
Synthesis Methods
BB-22 is synthesized through a multi-step process that involves the reaction of 1-(5-bromopentyl)-1H-indole-3-carboxylic acid with 4-(1,3-benzodioxol-5-ylmethoxy)benzylamine. The reaction is carried out in the presence of a suitable base and a solvent, such as dimethylformamide. The resulting product is then purified through column chromatography to obtain BB-22.
Scientific Research Applications
BB-22 has been used in various scientific research studies as a tool to investigate the cannabinoid receptor system. It has been shown to bind to both CB1 and CB2 receptors with high affinity, making it a valuable compound for studying the effects of cannabinoids on these receptors. BB-22 has also been used to investigate the effects of cannabinoids on the central nervous system and to study the potential therapeutic benefits of cannabinoids.
properties
Molecular Formula |
C19H23NO4 |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
2-[[4-(1,3-benzodioxol-5-ylmethoxy)phenyl]methylamino]butan-1-ol |
InChI |
InChI=1S/C19H23NO4/c1-2-16(11-21)20-10-14-3-6-17(7-4-14)22-12-15-5-8-18-19(9-15)24-13-23-18/h3-9,16,20-21H,2,10-13H2,1H3 |
InChI Key |
KDGVBCUKDIDRGP-UHFFFAOYSA-N |
SMILES |
CCC(CO)NCC1=CC=C(C=C1)OCC2=CC3=C(C=C2)OCO3 |
Canonical SMILES |
CCC(CO)NCC1=CC=C(C=C1)OCC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
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